![molecular formula C6H7N3OS B385932 6-Methoxypyrazine-2-carbothioamide CAS No. 68450-42-0](/img/structure/B385932.png)
6-Methoxypyrazine-2-carbothioamide
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Overview
Description
Scientific Research Applications
Biomedical Research
Pyrazine derivatives are known to be used in biomedical research, particularly as ingredients in molecules for tumor cell studies .
Anti-inflammatory Agents
Research indicates that pyrazine-modified natural product derivatives can exhibit anti-inflammatory activities .
Anticancer Activities
These derivatives may also have applications in anticancer research due to their pharmacodynamic activity .
Antibacterial and Antiparasitic Agents
Pyrazine derivatives have been shown to possess antibacterial and antiparasitic activities .
Antioxidant Properties
Some pyrazine derivatives are researched for their antioxidant properties .
Kinase Inhibition
Certain pyrazine derivatives have shown activity in kinase inhibition, which is a significant area of study in pharmacology .
Technical Applications
Beyond medicinal purposes, pyrazine derivatives have technical applications such as dyes, electroluminescent materials, organic semiconductors, and ligands in coordination chemistry .
Natural Sources Isolation
Pyrrolopyrazine derivatives have been isolated from various natural sources like plants, microbes, soil, and marine life for further study .
Safety and Hazards
properties
IUPAC Name |
6-methoxypyrazine-2-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS/c1-10-5-3-8-2-4(9-5)6(7)11/h2-3H,1H3,(H2,7,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETPLKRGKLWGFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10988103 |
Source
|
Record name | 6-Methoxypyrazine-2-carboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10988103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxypyrazine-2-carbothioamide | |
CAS RN |
68450-42-0 |
Source
|
Record name | 6-Methoxypyrazine-2-carboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10988103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.